2-(Difluoromethyl)-4-methoxybenzoic acid
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Overview
Description
2-(Difluoromethyl)-4-methoxybenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzoic acid core
Preparation Methods
The synthesis of 2-(Difluoromethyl)-4-methoxybenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid derivative. One common method includes the use of difluoromethylation reagents such as difluorocarbene precursors. The reaction conditions often involve the use of metal catalysts to facilitate the formation of the difluoromethyl group. Industrial production methods may employ large-scale difluoromethylation processes that utilize efficient catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(Difluoromethyl)-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and difluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, particularly in the presence of metal catalysts, to form more complex molecular structures.
Scientific Research Applications
2-(Difluoromethyl)-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, which enhances the compound’s binding affinity to biological targets. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The pathways involved often include inhibition or activation of specific signaling cascades .
Comparison with Similar Compounds
2-(Difluoromethyl)-4-methoxybenzoic acid can be compared with other similar compounds, such as:
2-(Trifluoromethyl)-4-methoxybenzoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.
4-Methoxybenzoic acid: Lacking the difluoromethyl group, this compound has different reactivity and applications.
2-(Difluoromethyl)benzoic acid: Similar to this compound but without the methoxy group, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
2-(difluoromethyl)-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-5-2-3-6(9(12)13)7(4-5)8(10)11/h2-4,8H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPVEEOKICHOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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